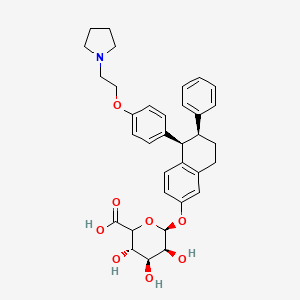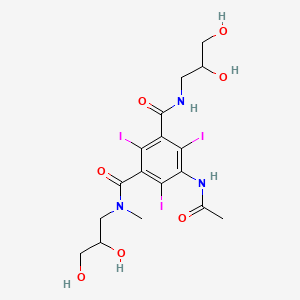
Acotiamide Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acotiamide Impurity 7 is a chemical compound that is formed as an impurity during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Functional dyspepsia is a common gastrointestinal disorder characterized by persistent or recurrent pain or discomfort in the upper abdomen. Acotiamide works by enhancing gastric motility and accelerating gastric emptying, thereby alleviating symptoms of functional dyspepsia .
Preparation Methods
The preparation of Acotiamide Impurity 7 involves multiple synthetic routes and reaction conditions. One common method uses 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The synthesis involves a series of reactions, including esterification, amidation, and cyclization, followed by purification and salt formation. The industrial production methods for this compound are similar to those used for Acotiamide, with additional steps to isolate and purify the impurity.
Chemical Reactions Analysis
Acotiamide Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acotiamide Impurity 7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Acotiamide formulations.
Biology: It is used in studies to understand the metabolic pathways and degradation products of Acotiamide.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the safety and efficacy of Acotiamide.
Industry: It is used in quality control processes to ensure the purity and safety of Acotiamide formulations.
Mechanism of Action
The mechanism of action of Acotiamide Impurity 7 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Acotiamide. Acotiamide works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the gastrointestinal tract. This enhances gastric motility and accelerates gastric emptying .
Comparison with Similar Compounds
Acotiamide Impurity 7 can be compared with other impurities and related compounds formed during the synthesis of Acotiamide. Some similar compounds include:
Acotiamide Impurity 5: Formed during the synthesis of Acotiamide and has a similar chemical structure.
Acotiamide Impurity 6 Maleate: Another impurity formed during the synthesis of Acotiamide, with a different chemical structure.
Acotiamide Impurity 9: Formed during the synthesis of Acotiamide and has a similar chemical structure.
This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other impurities and related compounds.
Properties
CAS No. |
185105-13-9 |
|---|---|
Molecular Formula |
C21H30N4O5S |
Molecular Weight |
450.56 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












